(R)-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
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Overview
Description
®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid has several applications in scientific research:
Peptide Synthesis: It is commonly used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Organic Synthesis: The compound is used in various organic synthesis processes, including the preparation of complex molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in structure but with an alanine backbone.
N-tert-Butoxycarbonyl-L-valine: Similar in structure but with a valine backbone.
Uniqueness
®-5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group protecting the amino group and a methyl group on the pentanoic acid backbone. This unique structure provides specific reactivity and stability characteristics that are valuable in peptide synthesis and other organic synthesis processes .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(4R)-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(5-6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
PNWDZKPJZTYKJT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCC(=O)O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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